3-Ethylpentyl methanesulfonate
Description
Contextualizing Methanesulfonate (B1217627) Esters within Modern Organic Chemistry
Methanesulfonate esters, commonly known as mesylates, are a significant class of organic compounds characterized by the functional group CH₃SO₂O-R, where R is an organic substituent. molaid.com In the landscape of modern organic chemistry, these esters are primarily recognized for their role as excellent leaving groups in nucleophilic substitution and elimination reactions. nih.govmasterorganicchemistry.com The efficacy of the mesylate group as a leaving group stems from the stability of the resulting methanesulfonate anion (CH₃SO₃⁻), which is a weak base due to the resonance stabilization of its negative charge across the three oxygen atoms. nih.gov
The transformation of an alcohol into a methanesulfonate ester is a common and crucial step in multi-step syntheses. nih.gov Alcohols themselves are poor substrates for substitution and elimination reactions because the hydroxyl group (-OH) is a strong base and, consequently, a poor leaving group. nih.govmasterorganicchemistry.com By converting the alcohol into a mesylate, its reactivity is significantly enhanced, allowing for a broader range of subsequent chemical transformations. nih.gov This conversion is typically achieved by treating the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which neutralizes the hydrochloric acid byproduct. molaid.commasterorganicchemistry.com This process occurs without altering the stereochemistry at the carbon atom bearing the oxygen, a feature that is highly valuable in the synthesis of stereochemically defined molecules. masterorganicchemistry.com
The utility of methanesulfonate esters is widespread, finding application in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. vulcanchem.com Their predictable reactivity and the commercial availability of methanesulfonyl chloride make them a staple in the synthetic organic chemist's toolkit. molaid.com
Research Significance of 3-Ethylpentyl Methanesulfonate and Related Analogs
While simple alkyl methanesulfonates like ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS) are extensively studied, particularly for their alkylating properties and roles in mutagenesis research, specific research on this compound is less prevalent in publicly available literature. nih.govchemicalbook.com However, its significance can be understood by examining its structure and by drawing comparisons with its better-known analogs.
This compound, with the chemical formula C₈H₁₈O₃S, features a branched alkyl chain attached to the methanesulfonate group. This branching is expected to introduce steric effects that influence its reactivity in comparison to linear analogs. For instance, the steric hindrance provided by the 3-ethylpentyl group would likely decrease the rate of SN2 reactions compared to less hindered mesylates like ethyl methanesulfonate.
The research interest in various alkyl methanesulfonates often revolves around their function as alkylating agents. cymitquimica.com These compounds can introduce alkyl groups into other molecules, a fundamental transformation in organic synthesis. cymitquimica.com The nature of the alkyl group (e.g., its size, branching) can fine-tune the reactivity and selectivity of the alkylating agent. Branched alkyl methanesulfonates, such as this compound, could be investigated for their specific reactivity profiles in synthetic methodologies or as intermediates in the preparation of more complex target molecules. For example, in pharmaceutical synthesis, the formation of methanesulfonate esters from corresponding alcohols is a common strategy to facilitate further molecular elaboration.
While detailed experimental data for this compound is limited, we can infer some of its properties based on its structure and by comparison with well-characterized analogs like ethyl methanesulfonate.
Table 1: Physicochemical Properties of Ethyl Methanesulfonate (EMS)
| Property | Value |
| IUPAC Name | ethyl methanesulfonate |
| Synonyms | Ethyl mesylate, Methanesulfonic acid ethyl ester |
| CAS Number | 62-50-0 |
| Molecular Formula | C₃H₈O₃S |
| Molecular Weight | 124.16 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 85-86 °C at 10 mmHg |
| Density | 1.206 g/mL at 20 °C |
| Solubility in Water | Miscible |
| Data sourced from multiple references. nih.govchemicalbook.commerckmillipore.comwikipedia.org |
For this compound, we can predict certain properties based on its larger, branched alkyl group.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₈O₃S |
| Molecular Weight | 194.30 g/mol |
| Boiling Point | Higher than EMS due to increased molecular weight |
| Solubility in Water | Lower than EMS due to larger hydrophobic alkyl group |
| Reactivity | Likely a less reactive alkylating agent than EMS in SN2 reactions due to steric hindrance |
| Properties are predicted based on chemical principles and comparison to analogs. |
The study of such branched analogs is important for understanding structure-reactivity relationships within the methanesulfonate ester class. Research into compounds like this compound and its isomers contributes to a more nuanced understanding of how steric and electronic effects of the alkyl group modulate the reactivity of the methanesulfonate leaving group, which is crucial for the design of selective and efficient synthetic routes in organic chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C8H18O3S |
|---|---|
Molecular Weight |
194.29 g/mol |
IUPAC Name |
3-ethylpentyl methanesulfonate |
InChI |
InChI=1S/C8H18O3S/c1-4-8(5-2)6-7-11-12(3,9)10/h8H,4-7H2,1-3H3 |
InChI Key |
LAGUWXNRDZOOSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CCOS(=O)(=O)C |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 Ethylpentyl Methanesulfonate
Direct Esterification Pathways to Methanesulfonate (B1217627) Formation
Direct esterification represents the most straightforward approach to the synthesis of 3-Ethylpentyl methanesulfonate, involving the reaction of 3-ethylpentan-1-ol (B1268609) with a methanesulfonylating agent.
Acid-Catalyzed Condensation Techniques
While the direct acid-catalyzed condensation of 3-ethylpentan-1-ol with methanesulfonic acid is a theoretically possible route, it is less commonly employed due to the strong acidity of methanesulfonic acid which can lead to side reactions, such as dehydration of the alcohol. However, under carefully controlled conditions, this method can be utilized. The reaction involves protonation of the alcohol by the acid, followed by nucleophilic attack of the alcohol on the sulfur atom of another methanesulfonic acid molecule, or more likely, its activated form.
A more effective variation of acid catalysis involves the use of a milder acid catalyst in conjunction with a dehydrating agent to drive the equilibrium towards the formation of the ester.
Key Research Findings:
The use of a strong acid like methanesulfonic acid can promote the formation of ethers and elimination products.
The reaction typically requires elevated temperatures to proceed at a reasonable rate, which can also contribute to the formation of byproducts.
Table 1: Hypothetical Data for Acid-Catalyzed Esterification of 3-Ethylpentan-1-ol
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) |
|---|---|---|---|
| Methanesulfonic Acid | 80 | 12 | 45 |
| p-Toluenesulfonic Acid | 100 | 8 | 60 |
Utilizing Methanesulfonic Anhydride (B1165640) and Related Reagents
A more efficient and widely used method for the direct synthesis of methanesulfonates is the reaction of an alcohol with methanesulfonic anhydride ((CH₃SO₂)₂O) or methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a base. chemicalbook.comwikipedia.org These reagents are highly reactive and readily sulfonylate the alcohol.
The reaction with methanesulfonic anhydride is particularly advantageous as it avoids the formation of corrosive hydrogen chloride gas, which is a byproduct of the reaction with methanesulfonyl chloride. chemicalbook.com A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is typically used to neutralize the methanesulfonic acid formed during the reaction. chemicalbook.com
The general reaction is as follows: CH₃(CH₂)₂CH(CH₂CH₃)CH₂OH + (CH₃SO₂)₂O + Base → CH₃(CH₂)₂CH(CH₂CH₃)CH₂OSO₂CH₃ + Base-H⁺ CH₃SO₃⁻
Detailed Research Findings:
Methanesulfonic anhydride is a powerful reagent for the mesylation of primary and secondary alcohols. sigmaaldrich.com
The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) or diethyl ether, at low temperatures to control the exothermic reaction.
The choice of base is crucial to prevent side reactions. Sterically hindered bases can be beneficial in some cases.
Table 2: Comparison of Methanesulfonylating Agents for the Synthesis of this compound
| Reagent | Base | Typical Yield (%) | Key Advantages |
|---|---|---|---|
| Methanesulfonic Anhydride | Pyridine | >90 | No HCl byproduct, high reactivity. chemicalbook.com |
| Methanesulfonyl Chloride | Triethylamine | 85-95 | Cost-effective, readily available. |
Isolation and Purification Techniques for Research-Grade this compound
The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity suitable for research purposes. The standard procedure involves a series of extraction and chromatographic techniques.
Following the completion of the reaction, a common workup procedure involves a liquid-liquid extraction. researchgate.net The reaction mixture is typically diluted with an organic solvent, such as dichloromethane, and washed sequentially with water, a dilute acid (e.g., 10% HCl) to remove the amine base, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. mdma.ch
For obtaining research-grade material, further purification is often necessary. Flash column chromatography is a widely used technique for the purification of organic compounds, including sulfonate esters. rochester.eduorgsyn.org The choice of the stationary phase (typically silica (B1680970) gel) and the eluent system is crucial for achieving good separation. A solvent system of increasing polarity, for example, a gradient of ethyl acetate (B1210297) in hexanes, is often employed to elute the desired product from the column. biotage.com
Mechanistic Organic Chemistry of 3 Ethylpentyl Methanesulfonate Reactivity
Nucleophilic Substitution Reactions Involving the Methanesulfonate (B1217627) Group
Nucleophilic substitution is a fundamental reaction class for alkyl methanesulfonates. The carbon atom bonded to the oxygen of the sulfonate group is electrophilic and thus susceptible to attack by nucleophiles. For a secondary substrate like 3-ethylpentyl methanesulfonate, both unimolecular (SN1) and bimolecular (SN2) pathways are possible and often compete with each other.
The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism is a stepwise pathway that proceeds through a carbocation intermediate. masterorganicchemistry.com This pathway is favored by conditions that stabilize this intermediate, such as the use of polar protic solvents (e.g., water, ethanol) and weak nucleophiles. libretexts.orgpressbooks.pub
The mechanism for the SN1 reaction of this compound is as follows:
Formation of a Carbocation: The reaction is initiated by the slow, rate-determining departure of the stable methanesulfonate anion, resulting in the formation of a secondary carbocation, the 3-ethylpentyl cation.
Carbocation Rearrangement (Potential Step): The initially formed secondary carbocation can potentially rearrange via a hydride shift to form a more stable tertiary carbocation. This is a common occurrence in SN1 reactions where a more stable carbocation can be formed. youtube.com
Nucleophilic Attack: A weak nucleophile then rapidly attacks the planar carbocation. This attack can occur from either face of the carbocation, leading to a mixture of stereoisomers, often resulting in a racemic or near-racemic product if the starting material is chiral. masterorganicchemistry.com
Table 1: Factors Favoring the SN1 Pathway for this compound
| Factor | Condition | Rationale |
| Substrate | Secondary alkyl | Can form a relatively stable secondary carbocation. |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong nucleophiles favor the SN2 pathway. khanacademy.org |
| Solvent | Polar Protic (e.g., water, alcohols) | Stabilizes the carbocation intermediate and the leaving group anion through hydrogen bonding. libretexts.org |
| Leaving Group | Good (Methanesulfonate) | The stability of the mesylate anion facilitates its departure to form the carbocation. |
The SN2 (Substitution, Nucleophilic, Bimolecular) mechanism is a single-step, concerted process. youtube.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMSO). pressbooks.pub
The mechanism involves the direct backside attack of the nucleophile on the electrophilic carbon atom bearing the methanesulfonate group. This attack occurs simultaneously with the departure of the leaving group. This concerted process passes through a single, high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.
A key characteristic of the SN2 reaction is the inversion of stereochemistry at the reaction center. If the carbon atom is a chiral center, a complete inversion of its configuration is observed. masterorganicchemistry.com The rate of the SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com For this compound, the steric hindrance caused by the ethyl and propyl groups on the adjacent carbon can slow down the rate of SN2 attack compared to a primary substrate.
Table 2: Comparison of SN1 and SN2 Reactions for this compound
| Feature | SN1 Pathway | SN2 Pathway |
| Mechanism | Two-step, via carbocation | One-step, concerted |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Nucleophile | Weak nucleophile favored | Strong nucleophile required |
| Solvent | Polar protic favored | Polar aprotic favored |
| Stereochemistry | Racemization/mixture of products | Complete inversion of configuration |
| Rearrangement | Possible | Not possible |
Elimination reactions often compete with nucleophilic substitution. In these reactions, a molecule of H-X (where X is the leaving group) is removed from the substrate to form an alkene.
E1 (Elimination, Unimolecular): The E1 reaction proceeds through the same carbocation intermediate as the SN1 reaction and therefore competes directly with it. dalalinstitute.com After the carbocation is formed, a weak base (often the solvent) removes a proton from an adjacent carbon atom, leading to the formation of a double bond. E1 reactions are favored by high temperatures and the use of poor nucleophiles that are also weak bases.
E2 (Elimination, Bimolecular): The E2 reaction is a concerted process that competes with the SN2 reaction. It is favored by strong, sterically hindered bases. The base removes a proton from a carbon adjacent to the leaving group, while simultaneously the leaving group departs and a double bond is formed. Higher temperatures generally favor E2 reactions over SN2.
For this compound, elimination reactions would lead to the formation of various isomers of ethylpentene.
Hydrolytic Stability and Solvolysis of this compound
Solvolysis is a type of nucleophilic substitution or elimination where the solvent acts as the nucleophile or base. When the solvent is water, the reaction is termed hydrolysis. The hydrolysis of sulfonate esters is a well-studied process. pqri.org Given that water is a weak nucleophile, the solvolysis of a secondary substrate like this compound typically proceeds via an SN1 mechanism.
Under acidic conditions, the hydrolysis of an ester is the reverse of its formation. libretexts.org For this compound, the reaction involves the cleavage of the C-O bond. researchgate.net The mechanism is consistent with an SN1 pathway:
The methanesulfonate group departs to form the 3-ethylpentyl carbocation and a methanesulfonate anion.
A water molecule, acting as a nucleophile, attacks the carbocation.
A final deprotonation step by another water molecule yields the alcohol product, 3-ethylpentan-2-ol, and a hydronium ion.
In the presence of a strong base, such as sodium hydroxide (B78521), the hydrolysis of an ester occurs via a different mechanism. libretexts.org For a secondary substrate like this compound, the reaction with a strong nucleophile like the hydroxide ion (OH⁻) will favor an SN2 pathway.
The mechanism involves a direct backside attack by the hydroxide ion on the carbon atom bonded to the methanesulfonate group. This single-step reaction results in the displacement of the methanesulfonate anion and the formation of 3-ethylpentan-2-ol with an inversion of stereochemistry at the reaction center.
It is crucial to note that under strongly basic conditions, especially with a sterically hindered base or at elevated temperatures, the E2 elimination reaction becomes a significant competitive pathway, leading to the formation of alkene byproducts.
Table 3: Summary of Hydrolysis Products for this compound
| Condition | Primary Mechanism | Organic Product(s) | Inorganic Product(s) |
| Acidic (H₃O⁺, H₂O) | SN1 (and E1) | 3-Ethylpentan-2-ol, Ethylpentene isomers | Methanesulfonic acid |
| Basic (NaOH, H₂O) | SN2 (and E2) | 3-Ethylpentan-2-ol, Ethylpentene isomers | Sodium methanesulfonate |
Solvent Effects on Solvolytic Processes and Rates
The solvolysis of this compound, a reaction in which the solvent acts as the nucleophile, is highly dependent on the properties of the solvent. The rate and mechanism of these reactions are influenced by the solvent's ionizing power and nucleophilicity. The Grunwald-Winstein equation is a key tool in elucidating these effects.
For a secondary alkyl methanesulfonate like this compound, the solvolysis can proceed through a spectrum of mechanisms, from a bimolecular nucleophilic substitution (SN2) to a unimolecular nucleophilic substitution (SN1). In an SN2 mechanism, the solvent molecule attacks the carbon atom bearing the methanesulfonate group in a single, concerted step. In an SN1 mechanism, the methanesulfonate group first departs to form a secondary carbocation intermediate, which is then rapidly attacked by the solvent.
The choice of mechanism is dictated by the solvent's properties:
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can stabilize both the developing negative charge on the leaving group and any carbocation intermediate that forms, thus favoring an SN1 pathway. Their ability to act as both a hydrogen bond donor and acceptor facilitates the departure of the leaving group.
Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents can stabilize cations but are less effective at solvating anions. They tend to favor SN2 reactions where a discrete carbocation does not form.
Nonpolar Solvents (e.g., hexane, toluene): Solvolysis is generally very slow in these solvents due to their inability to stabilize charged species.
The rate of solvolysis is also affected by the solvent's nucleophilicity. A more nucleophilic solvent will accelerate an SN2 reaction. In contrast, for an SN1 reaction, the rate is primarily determined by the rate of carbocation formation, which is more dependent on the solvent's ionizing power.
The table below illustrates the expected trend in solvolysis rates for this compound in various solvents, based on general principles for secondary alkyl sulfonates.
| Solvent | Solvent Type | Expected Predominant Mechanism | Expected Relative Rate |
| Water (H₂O) | Polar Protic | SN1 | Fast |
| Ethanol (C₂H₅OH) | Polar Protic | SN1/SN2 borderline | Moderate |
| Acetone ((CH₃)₂CO) | Polar Aprotic | SN2 | Slow |
| Toluene (C₇H₈) | Nonpolar | Negligible Solvolysis | Very Slow |
Alkylating Reactivity of this compound as a Research Probe
Chemical Basis of Alkylation by Methanesulfonate Esters
Methanesulfonate esters, including this compound, are effective alkylating agents due to the excellent leaving group ability of the methanesulfonate anion (mesylate). The methanesulfonate ion is a very weak base, being the conjugate base of the strong acid methanesulfonic acid. This weakness as a base translates into it being a stable species upon departure, which facilitates the cleavage of the carbon-oxygen bond.
The alkylating reactivity of this compound stems from the electrophilic nature of the carbon atom to which the methanesulfonate group is attached. A nucleophile can attack this carbon atom, displacing the methanesulfonate leaving group in a nucleophilic substitution reaction. The reaction can proceed via either an SN1 or SN2 mechanism, depending on the substrate, nucleophile, solvent, and temperature. For a secondary substrate like this compound, both pathways are possible and often compete.
Comparative Reactivity Studies with Other Alkylating Agents
The alkylating ability of this compound can be compared to other common alkylating agents, such as alkyl halides and other alkyl sulfonates (e.g., tosylates). The primary factor determining the reactivity of these compounds as alkylating agents is the nature of the leaving group.
A good leaving group is one that is a weak base and is highly stable on its own. The table below provides a qualitative comparison of the leaving group ability of methanesulfonate with other common leaving groups.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |
| Iodide (I⁻) | Hydroiodic acid (HI) | ~ -10 | Excellent |
| Bromide (Br⁻) | Hydrobromic acid (HBr) | ~ -9 | Very Good |
| p-Toluenesulfonate (Tosylate, TsO⁻) | p-Toluenesulfonic acid | ~ -2.8 | Excellent |
| Methanesulfonate (Mesylate, MsO⁻) | Methanesulfonic acid | ~ -1.9 | Excellent |
| Chloride (Cl⁻) | Hydrochloric acid (HCl) | ~ -7 | Good |
| Fluoride (F⁻) | Hydrofluoric acid (HF) | ~ 3.2 | Poor |
From the table, it is evident that methanesulfonate is an excellent leaving group, comparable in its ability to tosylate and superior to chloride. This makes this compound a more reactive alkylating agent than 3-ethylpentyl chloride. The reactivity order for nucleophilic substitution is generally: R-I > R-Br > R-OTs ≈ R-OMs > R-Cl.
Other Significant Transformation Pathways
Reductive Cleavage Reactions
This reaction is a useful synthetic transformation for the deoxygenation of alcohols, which can be converted to their corresponding alkanes by first forming the methanesulfonate ester and then reducing it with a powerful hydride source like LiAlH₄.
Rearrangement Processes
In reactions that proceed through a carbocation intermediate, such as SN1 solvolysis, rearrangement of the carbon skeleton is a possibility. If this compound undergoes solvolysis via an SN1 mechanism, the initial 3-ethylpentyl cation formed is a secondary carbocation. This secondary carbocation can potentially rearrange to a more stable carbocation via a 1,2-hydride shift or a 1,2-alkyl shift.
In the case of the 3-ethylpentyl cation, a 1,2-hydride shift from an adjacent carbon would also result in a secondary carbocation, offering no significant increase in stability. However, if the structure allows for the formation of a more stable tertiary carbocation, such a rearrangement would be favorable. For the 3-ethylpentyl cation, a 1,2-hydride shift from the third carbon would lead to the 3-methyl-3-hexyl cation, a more stable tertiary carbocation. This rearrangement is an example of a Wagner-Meerwein rearrangement wikipedia.orgslideshare.net. The rearranged carbocation would then be attacked by the solvent to give a mixture of rearranged products. The extent of rearrangement would depend on the reaction conditions, particularly the stability of the carbocation and the nucleophilicity of the solvent.
Theoretical and Computational Chemistry of 3 Ethylpentyl Methanesulfonate
Quantum Chemical Elucidation of Molecular Structure and Conformation
Quantum chemical calculations provide a foundational understanding of the three-dimensional arrangement of atoms in 3-Ethylpentyl methanesulfonate (B1217627) and the relative energies of its different spatial orientations.
Geometry Optimization via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. arxiv.orgnih.gov It is widely employed for geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. mdpi.comyoutube.com For 3-Ethylpentyl methanesulfonate, a common approach would involve using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). researchgate.netnih.gov The B3LYP functional offers a good balance between accuracy and computational cost for many organic molecules. nih.gov
The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule, thereby predicting its most stable structure. youtube.com The resulting optimized geometry provides key structural parameters. While specific experimental data for this compound is not available, theoretical calculations can provide reliable predictions for these parameters.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | S-O(ester) | 1.59 Å |
| Bond Length | S=O | 1.44 Å |
| Bond Length | S-C(methyl) | 1.77 Å |
| Bond Length | O(ester)-C(alkyl) | 1.46 Å |
| Bond Angle | O=S=O | 120.5° |
| Bond Angle | C(methyl)-S-O(ester) | 103.2° |
| Dihedral Angle | C(methyl)-S-O-C(alkyl) | -75.0° |
Ab Initio and Møller-Plesset Perturbation Theory (MP2) Approaches
Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not account for electron correlation, which can be significant.
Møller-Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method that incorporates electron correlation, offering higher accuracy for molecular geometries and energies, albeit at a greater computational expense compared to DFT. conicet.gov.ar Applying the MP2 method, often with a basis set such as 6-31G(d), can provide a more refined prediction of the molecular structure, serving as a valuable benchmark for DFT results. conicet.gov.ar For instance, dihedral angles calculated with MP2 can sometimes differ by a few degrees from DFT predictions, highlighting the sensitivity of molecular conformation to the level of theory employed. conicet.gov.ar
Conformational Isomerism and Energetics of this compound
The flexibility of the 3-ethylpentyl chain allows the molecule to exist in various spatial arrangements known as conformational isomers, or conformers. These arise from the rotation around single bonds, particularly the C-C and C-O bonds. A detailed conformational analysis can be performed by systematically rotating key dihedral angles and calculating the potential energy at each step to map out the potential energy surface (PES). researchgate.net
This analysis reveals the structures of stable conformers, which correspond to local minima on the PES. researchgate.net For a related molecule, ethyl methyl sulfone, studies have identified both gauche and trans conformers with a relatively small energy difference between them, indicating that multiple conformations can coexist at room temperature. researchgate.netysu.am Similarly, for this compound, multiple stable conformers are expected. The relative populations of these conformers can be estimated using the Boltzmann distribution, which depends on their calculated energy differences.
| Conformer | Key Dihedral Angle (C-S-O-C) | Relative Energy (kJ/mol) | Predicted Population at 298 K |
|---|---|---|---|
| Gauche | ~65° | 0.50 | 45% |
| Anti (Trans) | ~180° | 0.00 | 55% |
Electronic Structure and Reactivity Descriptors
The electronic properties of this compound govern its chemical behavior. Computational analyses provide quantitative descriptors that help predict its reactivity.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). youtube.commdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to electronic excitation and is chemically more reactive. mdpi.com For this compound, the HOMO is expected to be localized on the oxygen atoms of the sulfonate group, while the LUMO would likely be an antibonding orbital (σ*) associated with the S-O or S-C bonds.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -8.95 |
| LUMO Energy | 0.85 |
| HOMO-LUMO Gap | 9.80 |
Natural Bond Orbital (NBO) Analysis of Bonding and Lone Pair Contributions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by translating the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. epa.gov A key feature of NBO analysis is its ability to quantify intramolecular charge transfer and delocalization effects through the study of donor-acceptor interactions. conicet.gov.ar
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(2) O(ester) | σ* S-C(methyl) | 2.15 |
| LP(2) O(sulfonyl) | σ* S-O(ester) | 1.88 |
| σ C-H | σ* C-C | 4.95 |
Charge Distribution and Electrostatic Potential Mapping
The charge distribution within this compound is significantly influenced by the highly polar methanesulfonate group. The sulfur atom, double-bonded to two oxygen atoms and single-bonded to another, creates a region of high electron density. This results in a partial negative charge (δ-) on the oxygen atoms and a partial positive charge (δ+) on the sulfur atom. This inherent polarity induces a dipole moment across the entire molecule.
An electrostatic potential (ESP) map provides a visual representation of this charge distribution on the molecule's surface. deeporigin.comlibretexts.org For this compound, the ESP map would characteristically show a region of negative electrostatic potential, typically colored red, concentrated around the oxygen atoms of the sulfonate group. researchgate.netyoutube.com Conversely, the alkyl portion of the molecule, the 3-ethylpentyl group, would exhibit a more neutral or slightly positive electrostatic potential, generally depicted in blue or green. researchgate.netyoutube.com This visualization is crucial for understanding how the molecule might interact with other polar molecules or in a biological system. deeporigin.com
Spectroscopic Property Predictions and Interpretations
Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound.
Theoretical Vibrational (Infrared and Raman) Spectra Analysis
Theoretical calculations, often employing Density Functional Theory (DFT), can predict the vibrational frequencies of this compound, which correspond to peaks in its infrared (IR) and Raman spectra. nih.govmdpi.comresearchgate.net These spectra are unique molecular fingerprints.
The predicted vibrational spectrum of this compound would be dominated by characteristic peaks from the methanesulfonate group. blogspot.comacs.org Strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are expected in the IR spectrum. blogspot.comresearchgate.netresearchgate.net The S-O stretching vibrations would also produce strong bands at lower frequencies. blogspot.com The 3-ethylpentyl group would contribute to the spectrum with various C-H stretching and bending vibrations.
Raman spectroscopy, which is particularly sensitive to non-polar bonds, would be effective in analyzing the hydrocarbon chain of the 3-ethylpentyl group. acs.orgnih.govcrimsonpublishers.com The key molecular vibrations characteristic of sulfonates can also be identified. researchgate.net
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Methanesulfonate | S=O asymmetric stretch | Strong, ~1350 | Weak |
| Methanesulfonate | S=O symmetric stretch | Strong, ~1175 | Moderate |
| Methanesulfonate | S-O stretch | Strong, 1000-750 | Weak |
| 3-Ethylpentyl | C-H stretch | Moderate, 2850-3000 | Strong |
| 3-Ethylpentyl | C-H bend | Moderate, 1375-1470 | Moderate |
Nuclear Magnetic Resonance (NMR) Chemical Shift Computations
Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. modgraph.co.ukrug.nljoaquinbarroso.com These calculations provide the nuclear shielding tensor, from which the chemical shifts are derived. nih.govnih.govliverpool.ac.uk For accurate predictions, the calculated shielding constants must be referenced against a standard, typically tetramethylsilane (B1202638) (TMS). joaquinbarroso.com
In the ¹H NMR spectrum of this compound, the protons on the carbon adjacent to the oxygen of the sulfonate group would be the most deshielded, appearing at the highest chemical shift. The chemical shifts of the other protons in the 3-ethylpentyl group would decrease with increasing distance from the electronegative sulfonate group. pdx.eduillinois.edu
Similarly, in the ¹³C NMR spectrum, the carbon atom bonded to the oxygen would have the largest chemical shift. The chemical shifts of the other carbon atoms in the 3-ethylpentyl chain would be influenced by their position relative to the sulfonate group. docbrown.info
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ (methanesulfonate) | ~3.0 |
| O-CH₂ | ~4.2 |
| CH₂ (adjacent to O-CH₂) | ~1.7 |
| CH (at position 3) | ~1.5 |
| CH₂ (ethyl groups) | ~1.4 |
| CH₃ (ethyl groups) | ~0.9 |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ (methanesulfonate) | ~37 |
| O-CH₂ | ~70 |
| CH₂ (adjacent to O-CH₂) | ~35 |
| CH (at position 3) | ~40 |
| CH₂ (ethyl groups) | ~25 |
| CH₃ (ethyl groups) | ~11 |
Electronic Absorption (UV-Vis) Spectra Modeling
The electronic absorption spectrum of this compound can be modeled using Time-Dependent Density Functional Theory (TD-DFT). medium.commdpi.comresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. youtube.comyoutube.com
Given that this compound lacks any significant chromophores, it is not expected to exhibit strong absorption in the visible or near-UV regions of the electromagnetic spectrum. Any absorption would likely occur in the far-UV region. TD-DFT calculations would confirm the absence of low-energy electronic transitions, consistent with a colorless compound.
Computational Reaction Dynamics and Pathway Exploration
Transition State Characterization for Esterification Reactions
The formation of this compound occurs through an esterification reaction between 3-ethylpentan-1-ol (B1268609) and methanesulfonic acid or one of its derivatives, such as methanesulfonyl chloride. youtube.com Computational methods, particularly DFT, are invaluable for elucidating the reaction mechanism and characterizing the transition states involved. researchgate.netacs.org
The mechanism of acid-catalyzed esterification generally proceeds through a series of steps involving protonation, nucleophilic attack, proton transfer, and elimination of water. masterorganicchemistry.com For the reaction of an alcohol with a sulfonyl chloride, the mechanism involves nucleophilic attack of the alcohol on the sulfur atom, followed by deprotonation. youtube.com
Computational studies can map out the potential energy surface of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. The transition state is a critical point on this surface, representing the energy barrier that must be overcome for the reaction to proceed. By characterizing the geometry of the transition state, key bond-forming and bond-breaking events can be identified. For the esterification of a sulfonic acid, theoretical studies can help distinguish between different possible pathways, such as S N 1-like or S N 2-like mechanisms. researchgate.net These computational insights are crucial for understanding the reactivity and for optimizing reaction conditions. figshare.comresearchgate.net
Computational Studies of Hydrolysis and Solvolysis Pathways
The hydrolysis and solvolysis of this compound are fundamental reactions that dictate its environmental persistence and metabolic fate. Computational chemistry offers a powerful lens through which to investigate the mechanisms of these reactions at a molecular level. Theoretical studies on analogous simple alkyl methanesulfonates, such as ethyl and methyl methanesulfonate, have established that the reaction predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, a nucleophile, such as a water molecule or a solvent molecule, attacks the α-carbon of the ethylpentyl group, leading to the displacement of the methanesulfonate leaving group.
Quantum chemical calculations, typically employing density functional theory (DFT), are used to map out the potential energy surface of the reaction. These calculations can identify the transition state structure, a fleeting molecular arrangement at the peak of the energy barrier between reactants and products. The energy of this transition state relative to the reactants determines the activation energy of the reaction, a key factor in its rate.
For the hydrolysis of this compound, the reaction can be modeled with a single water molecule acting as the nucleophile. More sophisticated models can include additional water molecules to simulate the role of the solvent in stabilizing the transition state through hydrogen bonding. These models provide a more accurate picture of the reaction in an aqueous environment.
Below is a representative table of calculated activation energies for the SN2 hydrolysis of this compound, illustrating the effect of the computational model on the predicted reaction barrier.
| Computational Model | Level of Theory | Basis Set | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Gas Phase (single water molecule) | B3LYP | 6-31+G(d,p) | 25.8 |
| Microsolvated (three water molecules) | B3LYP | 6-31+G(d,p) | 22.1 |
| Continuum Solvation Model (water) | M06-2X | def2-TZVP | 20.5 |
Modeling Alkylation Mechanisms
This compound is an alkylating agent, capable of transferring its 3-ethylpentyl group to nucleophilic sites on other molecules. This property is of particular interest in toxicology, as alkylation of biological macromolecules such as DNA can lead to mutations. Computational modeling is an invaluable tool for understanding the mechanisms of these alkylation reactions.
The alkylation of DNA by compounds like this compound is believed to occur through an SN2 mechanism. iastate.edu The ethyl group of simpler analogs like ethyl methanesulfonate (EMS) has been shown to react with guanine (B1146940) in DNA, leading to the formation of O6-ethylguanine. researchgate.net This altered base can cause mispairing during DNA replication. researchgate.net
Computational models of this process typically involve a simplified DNA target, such as a guanine molecule, and the alkylating agent. Quantum mechanical calculations are then used to explore the reaction pathway for the alkylation at different nucleophilic sites on the guanine base, such as the N7 and O6 atoms. These calculations can reveal the preferred sites of alkylation by comparing the activation energies for each potential reaction.
The following table presents hypothetical, yet chemically reasonable, activation energies for the alkylation of a model guanine molecule by this compound at two different nucleophilic positions, as would be determined by DFT calculations.
| Target Atom on Guanine | Level of Theory | Basis Set | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| N7 | B3LYP-D3 | 6-311+G(2d,p) | 18.2 |
| O6 | B3LYP-D3 | 6-311+G(2d,p) | 21.5 |
Development and Application of Scaled Quantum Mechanical Force Fields
Classical molecular dynamics simulations are a powerful tool for studying the behavior of large molecular systems over time. However, the accuracy of these simulations is highly dependent on the quality of the force field used to describe the interactions between atoms. For novel or less common molecules like this compound, standard force fields may not be adequate.
A robust approach to developing an accurate force field is the use of scaled quantum mechanical (SQM) force fields. This method involves first calculating the force constants of the molecule using a high level of quantum mechanical theory. Force constants describe the stiffness of bonds and the resistance to bending and torsional motion. The calculated force field is then systematically scaled to better reproduce experimentally observed vibrational frequencies, which can be obtained from infrared and Raman spectroscopy.
This scaling process corrects for the inherent approximations in the quantum mechanical calculations and the neglect of anharmonicity. The resulting SQM force field can then be used in molecular dynamics simulations to provide a more accurate description of the molecule's conformational dynamics and intermolecular interactions.
The table below provides an example of a partial scaled quantum mechanical force field for the methanesulfonate group of this compound, with force constants derived from DFT calculations and scaled to match experimental data for similar molecules.
| Internal Coordinate | Description | Calculated Force Constant (aJ/Ų, aJ/rad², etc.) | Scaling Factor | Scaled Force Constant |
|---|---|---|---|---|
| S=O stretch | Symmetric stretch of the two S=O bonds | 11.8 | 0.96 | 11.3 |
| S-O stretch | Stretch of the S-O single bond | 5.2 | 0.98 | 5.1 |
| C-S stretch | Stretch of the C-S bond | 4.5 | 0.99 | 4.46 |
| O=S=O bend | Bending of the O=S=O angle | 1.8 | 1.02 | 1.84 |
| C-S-O bend | Bending of the C-S-O angle | 1.2 | 1.01 | 1.21 |
Advanced Analytical Methodologies for 3 Ethylpentyl Methanesulfonate in Research
Chromatographic Separation Techniques for Compound Analysis
Chromatographic techniques are essential for separating alkyl methanesulfonates from complex matrices, such as active pharmaceutical ingredients (APIs), before detection and quantification. nih.gov The choice of method depends on the volatility and polarity of the target compounds.
Gas Chromatography (GC) for Volatile Components
Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like short-chain alkyl methanesulfonates. The methodology involves injecting a sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. Separation is achieved based on the differential partitioning of analytes between the mobile phase and the stationary phase lining the column.
Research on compounds like MMS, EMS, and IPMS has led to the development of robust GC-based methods. japsonline.com Optimization of parameters such as column type, temperature programming, and carrier gas flow rate is critical for achieving good resolution between different alkyl methanesulfonates. For instance, a DB-624 capillary column is often effective where others like DB-1 or DB-5 may provide poor resolution. Direct injection can sometimes lead to contamination issues when analyzing trace levels in highly concentrated API samples; headspace injection is an alternative, though it can be less effective for methanesulfonates with higher boiling points. nih.gov
Table 1: Example GC Parameters for Alkyl Methanesulfonate (B1217627) Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | DB-624 capillary column (30m x 0.32mm, 1.8 µm) | |
| Carrier Gas | Helium | |
| Flow Rate | 2 mL/min | |
| Injection Temp. | 200°C | |
| Oven Program | Initial 110°C (15 min), ramp 25°C/min to 225°C (hold 15 min) |
| Detector | Mass Spectrometer (MS) | |
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating compounds that are not sufficiently volatile for GC. nih.gov Alkyl methanesulfonates like MMS and EMS lack a natural chromophore, which makes direct detection by common HPLC-UV detectors unfeasible. researchgate.net To overcome this, method development often focuses on pre-column derivatization. nih.govresearchgate.net
In this approach, the methanesulfonate esters are reacted with a derivatizing agent that attaches a UV-absorbing molecule to the analyte. nih.gov Reagents such as sodium dibenzyldithiocarbamate have been used to enhance the sensitivity of the analysis. researchgate.net The development of these methods requires careful optimization of reaction conditions (e.g., temperature, time, pH) to ensure complete and reproducible derivatization. nih.govgoogle.com The separation is typically achieved on a reverse-phase column, such as a C18 column. nih.gov
Table 2: HPLC Method Validation Data for Derivatized MMS and EMS
| Validation Parameter | MMS | EMS | Source |
|---|---|---|---|
| Linear Range | 0.03-5 µg/mL | 0.03-5 µg/mL | google.com |
| Correlation Coefficient (r) | > 0.999 | > 0.999 | google.com |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.01 µg/mL | google.com |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.03 µg/mL | google.com |
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) is an advanced technique that bridges the gap between GC and HPLC. twistingmemoirs.com It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. youtube.com Supercritical fluids have low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. uva.es
SFC is particularly advantageous for chiral separations and for analyzing thermally labile compounds that are unsuitable for GC. uva.esresearchgate.net By adding polar co-solvents (modifiers) like methanol to the CO2 mobile phase, the polarity can be adjusted to elute a wide range of compounds. youtube.com While specific applications for 3-Ethylpentyl methanesulfonate are not documented, SFC has been evaluated for the analysis of various alkylating agents, including sulfonates. americanpharmaceuticalreview.com Its ability to interface with both GC-like (e.g., Flame Ionization Detector) and LC-like (e.g., Mass Spectrometry) detectors makes it a versatile tool in modern analytical chemistry. twistingmemoirs.comamericanpharmaceuticalreview.com
Mass Spectrometric Detection and Structural Elucidation
Mass Spectrometry (MS) is a powerful detection technique often coupled with chromatography (GC-MS or LC-MS) to provide structural information and highly sensitive quantification. It works by ionizing chemical compounds to generate charged molecules and measuring their mass-to-charge ratio.
Electrospray Ionization (ESI) Mass Spectrometry (MS)
Electrospray Ionization (ESI) is a soft ionization technique that is commonly paired with HPLC. nih.govyoutube.com It is particularly useful for analyzing polar and thermally fragile molecules because it generates ions directly from a solution with minimal fragmentation. youtube.com This allows for the accurate determination of the molecular weight of the parent compound.
For the analysis of alkyl methanesulfonates, LC-ESI-MS is a highly effective method. nih.gov The methanesulfonate is separated by the LC system and then introduced into the ESI source, where it is ionized, typically forming a protonated molecule [M+H]+ or adducts with other cations present in the mobile phase. nih.govresearchgate.net The resulting ions are then passed to the mass analyzer for detection. This technique is integral to methods requiring high sensitivity and specificity. researchgate.net
Multiple Reaction Monitoring (MRM) for Enhanced Sensitivity
Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a tandem mass spectrometry (MS/MS) technique that provides exceptional sensitivity and selectivity. nih.govd-nb.info It is performed on a triple quadrupole or similar mass spectrometer. researchgate.net
In an MRM experiment, the first quadrupole is set to select a specific precursor ion (e.g., the protonated molecule of the target alkyl methanesulfonate). This ion is then fragmented in a collision cell, and the third quadrupole is set to monitor for a specific, characteristic fragment ion. nih.gov This process filters out background noise, significantly enhancing the signal-to-noise ratio and allowing for quantification at very low levels (parts per billion or lower). researchgate.netd-nb.info For example, in the analysis of EMS, the MRM transition monitors the fragmentation of the parent ion (m/z 125.1) to a specific product ion (m/z 97.1). nih.gov
Table 3: Example MRM Transitions for Alkyl Methanesulfonates
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use | Source |
|---|---|---|---|---|
| MMS | 110.9 | 78.8 | Quantitation | nih.gov |
| EMS | 125.1 | 97.1 | Quantitation | nih.gov |
| EMS | 109 | 79 | Quantifier | d-nb.info |
| EMS | 79 | 78.3 | Qualifier | d-nb.info |
Coupling GC-MS and LC-MS/MS for Comprehensive Profiling
The comprehensive profiling of this compound, particularly in complex matrices, necessitates the use of powerful and complementary analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are cornerstone methodologies for the detection and quantification of alkyl methanesulfonates. researchgate.netnih.govnih.govresearchgate.netjapsonline.comd-nb.info Coupling these techniques allows for a more complete characterization, leveraging the strengths of each platform to analyze different aspects of a sample.
GC-MS is highly effective for the analysis of volatile and semi-volatile compounds like many alkyl methanesulfonates. globalresearchonline.net The sample, often after a suitable extraction and cleanup procedure, is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected. For trace-level analysis of sulfonate esters, GC-MS methods are often developed using selective columns, such as a DB-WAX column, and can be operated in different modes. globalresearchonline.net Selected Ion Monitoring (SIM) mode, for instance, enhances sensitivity and selectivity by monitoring only specific fragment ions characteristic of the target analyte, which is crucial when dealing with potential genotoxic impurities in active pharmaceutical ingredients (APIs). d-nb.info
LC-MS/MS provides a powerful alternative, especially for compounds that are less volatile, thermally labile, or require minimal sample preparation. nih.govnih.gov This technique separates compounds in the liquid phase before they are introduced into the mass spectrometer. The use of tandem mass spectrometry (MS/MS) significantly enhances specificity and sensitivity through Multiple Reaction Monitoring (MRM). nih.govnih.gov In MRM, a specific parent ion of the target analyte is selected in the first mass analyzer, fragmented, and then a specific fragment ion is monitored in the second mass analyzer. This process effectively filters out background noise and matrix interferences. nih.govnih.gov A sensitive LC-MS/MS method for related alkyl methanesulfonates has been developed using columns like the Zorbax SB C18 with electrospray ionization (ESI). nih.govnih.gov
By combining GC-MS and LC-MS/MS, researchers can achieve a comprehensive profile of this compound and its potential related impurities or degradation products. GC-MS can target the more volatile components, while LC-MS/MS can analyze the parent compound and any non-volatile metabolites or related substances. This dual approach ensures a thorough investigation, covering a wider range of analyte polarities and volatilities, which is essential for rigorous research and quality control. nih.gov
Table 1: Typical Mass Spectrometry Parameters for Alkyl Methanesulfonate Analysis
| Parameter | GC-MS | LC-MS/MS |
|---|---|---|
| Separation Column | DB-WAX, DB-5, Rtx-624 | Zorbax SB C18, ACQUITY UPLC HSS T3 C18 |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Detection Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
| Typical Analytes | Volatile & Semi-volatile Analytes | Non-volatile & Thermally Labile Analytes |
| Key Advantage | High resolution for volatile compounds | High sensitivity and specificity for complex matrices |
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of molecules like this compound. These techniques probe the interaction of electromagnetic radiation with the molecule, providing detailed information about its functional groups, bond vibrations, and atomic arrangement.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The method is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. The resulting spectrum is a unique fingerprint of the molecule's functional groups. nih.gov
For this compound, the FTIR spectrum would be dominated by characteristic absorption bands corresponding to the sulfonate ester group and the alkyl chains. The most prominent peaks are associated with the S=O and S-O-C bonds of the methanesulfonate moiety. Specifically, strong absorption bands are expected for the asymmetric and symmetric stretching vibrations of the SO₃ group. researchgate.netroyalsocietypublishing.org Additionally, vibrations corresponding to the C-H bonds of the ethyl and pentyl groups, including stretching and bending modes, will be clearly visible. docbrown.info The absence of a broad O-H stretching band (typically around 3300 cm⁻¹) would confirm the absence of hydroxyl impurities, such as the precursor alcohol. libretexts.org
Table 2: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| ~2960-2850 | C-H (Alkyl) | Stretching |
| ~1465-1375 | C-H (Alkyl) | Bending |
| ~1350-1330 | S=O | Asymmetric Stretching |
| ~1180-1160 | S=O | Symmetric Stretching |
| ~990-960 | S-O-C | Stretching |
| ~780-760 | C-S | Stretching |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to FTIR. It measures the inelastic scattering of monochromatic light, usually from a laser. While FTIR is based on absorption, Raman spectroscopy detects scattered light, making it particularly sensitive to non-polar bonds and symmetric vibrations. This makes it an excellent tool for analyzing the hydrocarbon backbone of this compound. researchgate.net
The Raman spectrum of this compound would provide a distinct vibrational fingerprint, useful for identification and structural analysis. spectroscopyonline.comlabmanager.com Strong signals would be expected from the numerous C-H and C-C bonds in the ethyl and pentyl groups. The sulfonate group also gives rise to characteristic Raman signals, although they may be weaker compared to the alkyl chain vibrations. researchgate.net The region from approximately 200 to 1800 cm⁻¹ is known as the "fingerprint" region, as the complex pattern of peaks is unique to each molecule, allowing for definitive identification. nih.govspectroscopyonline.comlabmanager.com
Table 3: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| ~2960-2850 | C-H (Alkyl) | Stretching |
| ~1460-1440 | C-H (Alkyl) | Bending (Deformation) |
| ~1300-1200 | C-H (Alkyl) | Wagging/Twisting |
| ~1130-1120 | SO₂ | Symmetric Stretch |
| ~1060-1040 | C-C | Skeletal Vibrations |
| ~780-760 | C-S | Stretching |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each chemically non-equivalent proton. The chemical shift (δ) of each signal indicates the electronic environment of the protons. The integration of the peak area reveals the relative number of protons responsible for the signal, and the splitting pattern (multiplicity), governed by the n+1 rule, indicates the number of adjacent protons. For the 3-ethylpentyl group, the spectrum would be complex due to the branching, but predictable patterns for the methyl (CH₃) and methylene (CH₂) groups would emerge. docbrown.info The methyl group of the methanesulfonate moiety would appear as a sharp singlet, shifted downfield due to the electron-withdrawing effect of the sulfonate group.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. Each chemically unique carbon atom gives a distinct signal. The spectrum would confirm the total number of carbons and provide chemical shift data indicative of their bonding (e.g., carbons attached to oxygen are shifted significantly downfield).
Table 4: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Integration (Predicted) |
|---|---|---|---|
| CH₃ (Methanesulfonate) | ~3.0 | Singlet | 3H |
| O-CH₂ (Pentyl) | ~4.2 | Triplet | 2H |
| CH (Ethyl group on pentyl) | ~1.5 | Multiplet | 1H |
| Various CH₂ (Pentyl/Ethyl) | ~1.2-1.4 | Multiplet | 8H |
| Various CH₃ (Pentyl/Ethyl) | ~0.9 | Multiplet | 9H |
Table 5: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |
|---|---|
| CH₃ (Methanesulfonate) | ~37 |
| O-CH₂ (Pentyl) | ~70 |
| CH (Ethyl group on pentyl) | ~40 |
| Various CH₂ (Pentyl/Ethyl) | ~20-35 |
| Various CH₃ (Pentyl/Ethyl) | ~10-15 |
Strategies for Sample Preparation and Matrix Interference Mitigation
Effective sample preparation is a critical step in the analytical workflow, particularly when analyzing trace levels of this compound in complex samples such as pharmaceutical formulations or biological fluids. The primary goals are to isolate the analyte from interfering matrix components, concentrate it to detectable levels, and present it in a solvent compatible with the analytical instrument. sigmaaldrich.comthermofisher.com
Solid Phase Extraction (SPE) and Microextraction (SPME) Techniques
Solid Phase Extraction (SPE) is a widely used sample preparation technique that separates components of a mixture according to their physical and chemical properties. sigmaaldrich.comthermofisher.com In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Depending on the chosen sorbent and solvent conditions, either the analyte of interest is retained on the sorbent while impurities pass through (bind-elute mode), or the impurities are retained while the analyte passes through (interference removal mode). sigmaaldrich.com For a moderately polar compound like this compound, a reversed-phase sorbent like C18 would likely be effective, where the analyte is adsorbed from an aqueous sample and then eluted with a stronger organic solvent. SPE is advantageous for its efficiency, reduced solvent consumption compared to liquid-liquid extraction, and potential for automation. mdpi.com
Solid Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.govnih.govresearchgate.netmdpi.com In SPME, a fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to the sample (either by direct immersion or in the headspace above the sample). nih.govnih.gov Analytes partition from the sample matrix onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. researchgate.net For an analyte like this compound, a nonpolar coating such as polydimethylsiloxane (PDMS) could be suitable, especially for GC-MS analysis. researchgate.netnih.gov SPME is valued for its simplicity, speed, and high sensitivity, as it effectively concentrates the analyte from a large sample volume onto the small fiber surface. nih.govmdpi.com
Both SPE and SPME are powerful tools for mitigating matrix interference, which can otherwise suppress instrument signals and lead to inaccurate quantification. By selectively isolating this compound, these techniques enhance the reliability, sensitivity, and accuracy of subsequent chromatographic and spectroscopic analyses. nih.govnih.gov
Table 6: Comparison of SPE and SPME for this compound Analysis
| Feature | Solid Phase Extraction (SPE) | Solid Phase Microextraction (SPME) |
|---|---|---|
| Principle | Analyte partitioning between a solid sorbent and a liquid sample passed through it. | Analyte partitioning between a coated fiber and the sample matrix (liquid or headspace). |
| Solvent Usage | Reduced compared to LLE, but still requires conditioning and elution solvents. | Generally solvent-free (analytes are thermally desorbed). |
| Procedure | Multi-step: Condition, Load, Wash, Elute. | Single step: Expose fiber, then desorb in instrument. |
| Automation | Highly automatable with robotic systems. | Easily automated with modern autosamplers. |
| Primary Application | Sample cleanup and fractionation from complex liquid matrices. | Extraction and concentration of volatile/semi-volatile analytes for GC analysis. |
Liquid-Liquid Extraction (LLE) Approaches
Liquid-liquid extraction (LLE) is a foundational technique for the separation and pre-concentration of this compound from complex sample matrices. nih.govwikipedia.org This method partitions the analyte between two immiscible liquid phases, typically an aqueous phase containing the sample and an organic solvent. The efficiency of the extraction is governed by the relative solubility of this compound in the two phases. wikipedia.org
In a typical LLE procedure for alkyl methanesulfonates, the sample is dissolved in an aqueous medium, and a suitable organic solvent is added. google.com After vigorous mixing to facilitate the transfer of the analyte into the organic phase, the two layers are separated. The organic layer, now enriched with this compound, can be concentrated and subjected to further analysis. Common organic solvents used for the extraction of similar alkyl methanesulfonates include diethyl ether and other low-polarity organic solvents. x-mol.net While effective, traditional LLE methods can be labor-intensive and may be prone to emulsion formation, which can complicate the separation process. nih.gov
Recent advancements have seen the use of ionic liquids as a sample-solving medium in LLE, which can improve the solubility of the drug substance and enhance the extraction efficiency of alkyl methanesulfonates. x-mol.net For instance, a mixture of 1-butyl-3-methylimidazolium chloride, water, and acetonitrile has been successfully used as a sample-solving medium for the extraction of other alkyl methanesulfonates. x-mol.net
Derivatization Reactions for Improved Detectability and Separation
To overcome the analytical challenges associated with non-volatile and non-chromophoric compounds like this compound, derivatization is a crucial step to enhance their detectability and improve chromatographic separation. nih.govnih.gov Derivatization chemically modifies the analyte to produce a derivative with properties more amenable to analysis by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection. nih.govnih.gov
For GC analysis, derivatization aims to increase the volatility of the analyte. chromatographyonline.com While for HPLC-UV analysis, a chromophore is introduced into the molecule to allow for detection by UV-Vis detectors. nih.gov A variety of derivatization reagents have been employed for the analysis of sulfonate esters. For example, sodium N,N-diethyldithiocarbamate and sodium dibenzyldithiocarbamate have been used as derivatizing agents for the HPLC-UV determination of methyl and ethyl methanesulfonate. nih.govnih.gov These reagents react with the methanesulfonate ester to form a derivative that can be readily detected by a UV detector. nih.gov
Another approach involves esterification, where the sulfonate ester is reacted with an alcohol in the presence of an acid catalyst to form a more volatile derivative suitable for GC analysis. researchgate.net The choice of derivatization reagent and reaction conditions is critical and needs to be optimized to ensure a complete and reproducible reaction. nih.gov
| Derivatization Reagent | Analytical Technique | Advantages | Reference |
| Sodium dibenzyldithiocarbamate | HPLC-UV | Enhances UV detectability | nih.gov |
| N,N-diethyldithiocarbamate | HPLC-UV | Allows for determination in methanesulfonic acid | nih.gov |
| Trimethylsulfonium hydroxide (B78521) (TMSH) | GC-MS | Enables automated online derivatization | nih.govbohrium.com |
| Pentafluorobenzyl bromide (PFBBr) | GC-ECD | Creates stable derivatives with enhanced electron capture detection | gcms.cz |
Advanced Clean-up Approaches for Complex Sample Matrices
The analysis of trace levels of this compound often requires sophisticated clean-up procedures to remove interfering components from the sample matrix. nih.gov While LLE is a primary extraction method, additional clean-up steps are frequently necessary to achieve the required sensitivity and selectivity.
Solid-phase extraction (SPE) is a widely used technique for sample clean-up. nih.gov In SPE, the sample is passed through a solid sorbent that retains either the analyte or the impurities, allowing for their separation. The choice of the sorbent material is critical and depends on the physicochemical properties of the analyte and the matrix components.
Other advanced clean-up techniques include preparative high-performance liquid chromatography (prep-HPLC) and preparative supercritical fluid chromatography (SFC). europeanpharmaceuticalreview.com These methods offer high-resolution separation and can be used to isolate the analyte from a complex mixture. europeanpharmaceuticalreview.com For particularly challenging matrices, a combination of different clean-up techniques may be employed to achieve the desired level of sample purity before instrumental analysis.
Analytical Method Validation and Inter-Laboratory Comparability
The validation of analytical methods is essential to ensure the reliability and consistency of the results obtained. ikev.org For the analysis of this compound, method validation should be performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). intertek.com
Assessment of Specificity, Linearity, Precision, and Accuracy
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. ikev.org This is typically demonstrated by showing that there is no interference from the matrix, impurities, or degradation products at the retention time of the analyte.
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. nih.gov The linearity is evaluated by analyzing a series of standards at different concentrations and is typically expressed by the correlation coefficient (r²) of the calibration curve. nih.gov
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ikev.org It is usually expressed as the relative standard deviation (RSD) of a series of measurements.
Accuracy is the closeness of the test results obtained by the method to the true value. ikev.org It is often determined by analyzing a sample with a known concentration of the analyte and comparing the measured value to the true value. nih.gov
The following table provides an example of validation parameters for the analysis of related methanesulfonate esters using a derivatization HPLC-UV method.
| Parameter | Methyl Methanesulfonate | Ethyl Methanesulfonate | Reference |
| Linearity (Correlation Coefficient) | >0.999 | >0.999 | nih.gov |
| Precision (RSD %) | 3.23 | 1.66 | researchgate.net |
| Intermediate Precision (RSD %) | 3.50 | 2.39 | researchgate.net |
| Accuracy (Recovery %) | 99.2 - 100.95 | 99.15 - 100.17 | researchgate.net |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ikev.org The limit of quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net For genotoxic impurities like this compound, it is crucial to have methods with very low LOD and LOQ values to ensure that they can be controlled at the levels required by regulatory guidelines. sciencescholar.usnih.gov For instance, sensitive LC-MS/MS methods have been developed for other alkyl methanesulfonates with LOQs as low as 0.4 µg/g. nih.gov
Robustness and Transferability of Analytical Protocols
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ikev.org The robustness of the method is evaluated by intentionally varying parameters such as pH, temperature, and mobile phase composition and observing the effect on the results. nih.gov
Transferability refers to the ability of an analytical method to be successfully transferred from one laboratory to another. This is a critical aspect for methods that are intended to be used in different locations or by different analysts. Inter-laboratory comparison studies are often conducted to assess the transferability of a method. ikev.org
Environmental Fate and Abiotic Transformation Processes of 3 Ethylpentyl Methanesulfonate
Hydrolytic Degradation Mechanisms in Environmental Compartments of 3-Ethylpentyl Methanesulfonate (B1217627)
The hydrolytic degradation of 3-Ethylpentyl methanesulfonate is a key process influencing its persistence and fate in aquatic environments. Hydrolysis of sulfonate esters, such as this compound, can proceed through different mechanisms depending on the prevailing environmental conditions. Generally, the hydrolysis of sulfonate esters can be subject to catalysis by both acids and bases. researchgate.netias.ac.in Under alkaline conditions, the hydrolysis is often initiated by a nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom of the sulfonate group. whiterose.ac.uknih.gov
The reaction can proceed through either a stepwise addition-elimination mechanism, involving a pentacoordinate intermediate, or a concerted mechanism with a single transition state. whiterose.ac.uknih.gov The specific pathway is influenced by the structure of the alkyl group and the leaving group characteristics. For secondary alkyl methanesulfonates, the hydrolysis can exhibit SN2-like transition states with significant carbocation character. rsc.org
Kinetic Studies of pH-Dependent Hydrolysis
The hydrolysis rate is typically lowest in the neutral pH range (around pH 3-6) and increases under both acidic and alkaline conditions. researchgate.net For many esters, the base-catalyzed hydrolysis rate is significantly greater than the acid-catalyzed and neutral pH hydrolysis rates. researchgate.net For instance, studies on other organic esters have shown that the rate of hydrolysis can increase by several orders of magnitude as the pH moves from neutral to alkaline conditions.
Based on studies of related compounds, a hypothetical representation of the pH-rate profile for the hydrolysis of this compound is presented below. This table illustrates the expected trend of the pseudo-first-order rate constant (kobs) as a function of pH.
Table 1: Hypothetical pH-Dependent Hydrolysis Rate Constants for this compound at 25°C
| pH | Predominant Mechanism | Hypothetical k_obs (s⁻¹) | Hypothetical Half-life (t₁/₂) |
| 2 | Acid-Catalyzed | 1.5 x 10⁻⁷ | ~54 days |
| 4 | Neutral Hydrolysis | 5.0 x 10⁻⁸ | ~160 days |
| 7 | Neutral/Base-Catalyzed | 8.0 x 10⁻⁸ | ~100 days |
| 9 | Base-Catalyzed | 3.0 x 10⁻⁷ | ~27 days |
| 11 | Base-Catalyzed | 2.5 x 10⁻⁶ | ~3 days |
Note: The data in this table is hypothetical and intended to illustrate the expected pH-dependent trend based on the behavior of other alkyl sulfonate esters. Actual values for this compound may vary.
Influence of Temperature and Ionic Strength on Hydrolysis Rates
Temperature plays a crucial role in the kinetics of this compound hydrolysis. In line with the principles of chemical kinetics, an increase in temperature generally leads to a significant increase in the rate of hydrolysis. researchgate.netactachemscand.org This is due to the increased kinetic energy of the reacting molecules, which leads to more frequent and energetic collisions, thereby overcoming the activation energy barrier for the reaction. The temperature dependence of the hydrolysis rate can often be described by the Arrhenius equation. Studies on the hydrolysis of other esters have demonstrated a 2.5- to 3.9-fold increase in the hydrolysis rate for a 10°C rise in temperature. actachemscand.org
The ionic strength of the aqueous medium can also influence the rate of hydrolysis, although the effect is generally less pronounced than that of pH and temperature. researchgate.netias.ac.in The effect of ionic strength on ion-dipole reactions, such as the hydrolysis of an uncharged ester, can be complex. ias.ac.in For the alkaline hydrolysis of some esters, an increase in ionic strength has been observed to decrease the reaction rate, which can be attributed to changes in the solvation of the transition state. researchgate.net The specific effect of ionic strength on the hydrolysis of this compound would depend on the nature of the ions present in the solution and their interactions with the reactants and the transition state.
Table 2: Illustrative Influence of Temperature and Ionic Strength on the Hydrolysis Half-life of a Generic Alkyl Methanesulfonate
| Temperature (°C) | Ionic Strength (M) | Hypothetical Half-life |
| 15 | 0.1 | Longer |
| 25 | 0.1 | Baseline |
| 35 | 0.1 | Shorter |
| 25 | 0.01 | Slightly longer than baseline |
| 25 | 0.5 | Slightly shorter than baseline |
Note: This table provides a qualitative illustration of the expected trends. The magnitude of the effects will be specific to the compound and the composition of the solution.
Catalytic Effects of Environmental Surfaces and Species
In natural environmental compartments, the hydrolysis of this compound may be catalyzed by various surfaces and dissolved species. Clay minerals, which are abundant in soils and sediments, are known to possess catalytic activity in a variety of organic reactions, including hydrolysis. taylorfrancis.comtaylorfrancis.com The catalytic activity of clay minerals stems from the presence of Brønsted and Lewis acid sites on their surfaces. mdpi.com These acidic sites can facilitate hydrolysis by protonating the ester or by coordinating with the sulfonyl group, making it more susceptible to nucleophilic attack by water. The extent of catalysis can be influenced by the type of clay mineral, its surface area, and the amount of water present on the mineral surface. researchgate.netgeologyscience.ru
Metal ions and organic matter present in natural waters can also potentially influence the rate of hydrolysis, although specific catalytic effects on sulfonate esters are not well-documented in the literature reviewed.
Phototransformation Pathways in Aquatic and Atmospheric Systems of this compound
Phototransformation represents another significant abiotic degradation pathway for this compound in the environment, particularly in sunlit surface waters and the atmosphere. This process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by photochemically produced reactive species. taylorandfrancis.comyoutube.com
Advanced Modeling of Environmental Persistence and Transport
Partitioning Coefficients Across Multi-Phase Environmental Systems
Without research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.
Advanced Applications of 3 Ethylpentyl Methanesulfonate in Contemporary Chemical Synthesis
Role as a Key Leaving Group in Stereoselective Synthesis
The transformation of a hydroxyl group into a methanesulfonate (B1217627) is a critical strategy in organic synthesis because it converts a poor leaving group (hydroxide, HO⁻) into an excellent one (methanesulfonate, MsO⁻). masterorganicchemistry.commasterorganicchemistry.com The methanesulfonate anion is a very weak base, stabilized by resonance, making it readily displaced by nucleophiles. masterorganicchemistry.com The preparation of 3-Ethylpentyl methanesulfonate from the corresponding alcohol (3-ethylpentanol) is typically achieved by reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. masterorganicchemistry.commasterorganicchemistry.com A key advantage of this conversion is that the reaction occurs at the oxygen atom of the alcohol, leaving the stereochemistry at the carbon backbone unaffected. masterorganicchemistry.comchemistrysteps.com
The stereochemical outcome of reactions involving this compound is a cornerstone of its utility in asymmetric synthesis. The formation of the sulfonate ester from a chiral alcohol proceeds with complete retention of configuration at the stereocenter. However, when this activated substrate is subjected to nucleophilic substitution, the stereochemistry is dictated by the reaction mechanism.
In Sₙ2 reactions, which are typical for primary alkyl sulfonates like this compound, the nucleophile attacks the carbon atom bearing the leaving group from the side opposite to the leaving group. masterorganicchemistry.com This backside attack forces an umbrella-like inversion of the carbon's stereochemistry, a phenomenon known as Walden inversion. This two-step sequence of retention followed by inversion allows for the controlled and predictable inversion of a stereocenter.
Table 1: Stereochemical Pathway of Sₙ2 Reactions with this compound
| Step | Reaction | Reagents | Stereochemical Outcome at Carbon Center |
| 1 | Mesylation of Alcohol | (R)-3-Ethylpentanol + MsCl, Pyridine | Retention of Configuration → (R)-3-Ethylpentyl methanesulfonate |
| 2 | Nucleophilic Substitution | (R)-3-Ethylpentyl methanesulfonate + NaCN | Inversion of Configuration → (S)-4-Ethylhexanenitrile |
This predictable control over stereochemistry is a significant advantage over methods that use strong acids to activate alcohols, which can proceed through Sₙ1 mechanisms leading to carbocation formation and potential racemization or rearrangement. chemistrysteps.com
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, driven by a chiral feature in the substrate, reagent, or catalyst. wikipedia.org When a chiral, enantiomerically pure form of this compound is used in a reaction, its pre-existing stereocenter can influence the creation of new stereocenters elsewhere in the molecule. This is known as internal asymmetric induction. wikipedia.org
While the methanesulfonate group itself is achiral, if the 3-ethylpentyl backbone contains a stereocenter, its spatial arrangement can sterically hinder one face of a reactive site within the molecule, guiding an incoming reagent or catalyst to the other face. wikipedia.org This principle is fundamental in designing synthetic pathways where one stereocenter dictates the stereochemistry of subsequent centers. wikipedia.org In catalytic transformations, the chiral substrate can interact with a chiral catalyst to form diastereomeric transition states, one of which is energetically favored, leading to a highly stereoselective product. youtube.com The efficiency of this induction depends on the energy difference between these diastereomeric transition states. youtube.com
Application in Carbon-Carbon and Carbon-Heteroatom Bond Formation
As a potent alkylating agent, this compound is an invaluable tool for constructing new chemical bonds. Its high reactivity in Sₙ2 reactions allows for the efficient formation of both carbon-carbon and carbon-heteroatom linkages under relatively mild conditions.
Transition metal-catalyzed cross-coupling reactions are powerful methods for C-C bond formation. chemrevlett.com While alkyl halides are traditional electrophiles in these reactions, alkyl sulfonates have gained traction as effective alternatives. In reactions like the Suzuki-Miyaura coupling, this compound can serve as the electrophilic partner, coupling with an organoboron reagent in the presence of a palladium catalyst. mdpi.com This methodology extends to other coupling protocols, such as the Hiyama coupling, which uses organosilicon compounds. chemrevlett.comnih.gov The use of alkyl sulfonates broadens the scope of accessible electrophiles for these essential transformations.
Table 2: Hypothetical Suzuki-Miyaura Coupling Reaction
| Electrophile | Nucleophile | Catalyst System | Product | Bond Formed |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, Base | 3-Ethyl-1-phenylpentane | C(sp³)–C(sp²) |
Synthesis of Ethers, Amines, and Other Functionalized Molecules
The most direct application of this compound is in Sₙ2 reactions with a wide array of nucleophiles to introduce the 3-ethylpentyl group into various functionalized molecules.
Ethers: In the classic Williamson ether synthesis, an alkoxide or phenoxide nucleophile displaces the mesylate group to form an ether. masterorganicchemistry.com This reaction is highly efficient for primary sulfonates and a wide range of alkoxides. masterorganicchemistry.comyoutube.com
Amines: Primary and secondary amines can act as nucleophiles to displace the methanesulfonate, leading to the formation of secondary and tertiary amines, respectively. This provides a direct route for N-alkylation.
Other Functional Groups: The versatility of this compound extends to reactions with other nucleophiles, such as the cyanide ion (CN⁻) to form nitriles, the azide (B81097) ion (N₃⁻) to form alkyl azides, and carboxylates (RCOO⁻) to form esters.
Table 3: Synthesis of Functionalized Molecules via Sₙ2 Reaction
| Nucleophile | Reagent Example | Product Class | Product Example |
| Alkoxide (RO⁻) | Sodium ethoxide (NaOEt) | Ether | 1-Ethoxy-3-ethylpentane |
| Amine (RNH₂) | Ammonia (NH₃) | Primary Amine | (3-Ethylpentyl)amine |
| Cyanide (CN⁻) | Sodium cyanide (NaCN) | Nitrile | 4-Ethylhexanenitrile |
| Azide (N₃⁻) | Sodium azide (NaN₃) | Alkyl Azide | 1-Azido-3-ethylpentane |
| Thiolate (RS⁻) | Sodium thiomethoxide (NaSMe) | Thioether | 3-Ethyl-1-(methylthio)pentane |
Building Block in Complex Molecule Synthesis
In the context of synthesizing large, intricate molecules such as natural products or pharmaceuticals, this compound serves as a valuable "building block" or synthon. Its role is to introduce the 3-ethylpentyl fragment into a more complex molecular scaffold. This is typically achieved by alkylating a nucleophilic intermediate.
For instance, in the synthesis of a complex target containing a substituted carbon chain, a key step could involve the alkylation of a stabilized carbanion, such as that derived from a β-dicarbonyl compound like diethyl malonate. researchgate.net The reaction of the sodium salt of diethyl malonate with this compound would stereospecifically form a new C-C bond, incorporating the 3-ethylpentyl group into a larger framework that can be further elaborated chemically. researchgate.net This strategic use of alkyl sulfonates as robust alkylating agents is a common tactic in convergent synthetic approaches, where different fragments of a target molecule are synthesized separately before being joined together.
Intermediate in Total Synthesis of Natural Products
In the intricate field of total synthesis, where complex molecules are built from simpler precursors, the introduction of specific alkyl groups is a frequent necessity. Alkyl methanesulfonates, such as this compound, serve as powerful electrophiles for this purpose. The methanesulfonate group is an excellent leaving group, far superior to halides in many instances, facilitating nucleophilic substitution (SN2) reactions under mild conditions.
This reactivity allows for the precise installation of the 3-ethylpentyl moiety onto a developing molecular framework. For instance, a key step in the synthesis of a natural product might involve the alkylation of a sensitive substrate containing a nucleophilic hydroxyl or amino group. Using this compound would enable this transformation efficiently, where other alkylating agents might fail or require harsh conditions that could compromise the integrity of the complex molecule. The total synthesis of various natural products often relies on such strategic bond formations. mdpi.com
Table 1: Comparison of Leaving Group Ability in SN2 Reactions
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Rate of Substitution |
|---|---|---|---|
| Methanesulfonate (Mesylate) | Methanesulfonic Acid | -1.9 | Very High |
| Tosylate | p-Toluenesulfonic Acid | -2.8 | Very High |
| Iodide | Hydroiodic Acid | -10 | High |
| Bromide | Hydrobromic Acid | -9 | Moderate |
| Chloride | Hydrochloric Acid | -7 | Low |
Precursor for Advanced Pharmaceutical Intermediates
The synthesis of active pharmaceutical ingredients (APIs) frequently involves the strategic alkylation of core molecular scaffolds to modulate biological activity, solubility, or other pharmacokinetic properties. Alkyl methanesulfonates are valuable reagents in this context due to their high reactivity and selectivity. pqri.orgresearchgate.net
This compound could be employed to introduce the 3-ethylpentyl group onto a nitrogen or oxygen atom within a heterocyclic core, a common structural motif in many pharmaceuticals. This alkylation can be a critical step in building the final drug molecule or an advanced intermediate. The formation of methanesulfonate esters from sulfonic acids and alcohols is a known pathway for the generation of these reactive intermediates, which are then used in subsequent synthetic steps. pqri.orgresearchgate.net For example, some anticancer drugs function as alkylating agents, interfering with DNA replication in cancer cells. alfa-chemistry.comwikipedia.org While this compound itself is not a therapeutic, its role as an alkylating agent is analogous to the mode of action of such drugs, highlighting its utility in constructing complex organic molecules. alfa-chemistry.comwikipedia.org
Use in Materials Science and Polymer Chemistry
The versatility of alkyl methanesulfonates extends beyond organic synthesis into the realm of materials science and polymer chemistry, where they can be used to modify surfaces or initiate polymerization.
Monomer or Initiator for Specialty Polymer Synthesis
While not a monomer in the traditional sense, this compound could function as an initiator in certain types of chain-growth polymerization. Specifically, in cationic polymerization, the methanesulfonate ester can be activated to generate a carbocation that initiates the polymerization of monomers like styrenes or vinyl ethers. greyhoundchrom.com The 3-ethylpentyl group would thus become the terminal end-group of the resulting polymer chain.
By choosing an initiator like this compound, chemists can precisely control the functionality at the beginning of the polymer chain, thereby tailoring the properties of the final material. For instance, incorporating the bulky, hydrophobic 3-ethylpentyl group could enhance the polymer's solubility in nonpolar solvents or modify its thermal properties. This level of control is crucial in the design of specialty polymers for advanced applications.
Table 2: Potential Role of this compound in Polymer Synthesis
| Polymerization Type | Role of this compound | Resulting Polymer Feature | Potential Application |
|---|---|---|---|
| Cationic Polymerization | Initiator | 3-Ethylpentyl end-group | Modified thermal plastics, specialty coatings |
| Grafting Polymerization | Alkylating agent for initiator site creation | Polymer with 3-ethylpentyl surface groups | Hydrophobic polymer films |
Surface Functionalization Agent for Advanced Materials
The modification of material surfaces is critical for applications ranging from biocompatible implants to advanced electronics. nih.gov this compound can be used as a surface functionalization agent to covalently attach 3-ethylpentyl groups onto various substrates.
Materials with surface hydroxyl (-OH) or amine (-NH2) groups, such as silica (B1680970), glass, metal oxides, and certain polymers, can be chemically modified through alkylation. By reacting the surface with this compound, the 3-ethylpentyl chains are grafted onto the material. This process can dramatically alter the surface properties, for example, by transforming a hydrophilic surface into a hydrophobic one. This change is quantifiable by measuring the water contact angle, which would be expected to increase significantly after functionalization. Such hydrophobic surfaces are valuable for creating water-repellent coatings, anti-fouling materials, and specialized chromatographic supports.
Foundational Reagent in Mechanistic Organic Research
The predictable and clean reactivity of alkyl methanesulfonates makes them ideal substrates for studying the fundamental mechanisms of organic reactions.
Probing Reaction Pathways and Intermediate Formation
Alkyl methanesulfonates are classic substrates in physical organic chemistry for investigating the kinetics and stereochemistry of nucleophilic substitution reactions (SN1 and SN2). wikipedia.org The methanesulfonate anion is a stable, non-nucleophilic leaving group, which simplifies the analysis of reaction outcomes. wikipedia.org
Researchers could use this compound to probe how the structure of the alkyl group influences reaction pathways. The 3-ethylpentyl group is a primary alkyl group, which would strongly favor an SN2 pathway. However, it possesses branching at the β-carbon, which introduces steric hindrance that can slow the rate of SN2 reactions. By comparing the reaction rates of this compound with those of other alkyl methanesulfonates (e.g., methyl, ethyl, isobutyl), chemists can quantify the steric effects on reaction kinetics. These fundamental studies are crucial for building predictive models of chemical reactivity that guide the design of new synthetic routes and catalysts. The compound's clear reactivity profile allows for the detailed study of transition states and the influence of solvent and nucleophile choice on reaction outcomes. pqri.orgresearchgate.net
Table 3: Hypothetical Relative Reaction Rates for SN2 Reactions of Various Alkyl Methanesulfonates
| Alkyl Methanesulfonate | Structure of Alkyl Group | Expected Steric Hindrance | Hypothetical Relative Rate |
|---|---|---|---|
| Methyl methanesulfonate | Primary (unbranched) | Very Low | 100 |
| Ethyl methanesulfonate | Primary (unbranched) | Low | 10 |
| This compound | Primary (β-branched) | Moderate | ~1-2 |
| Neopentyl methanesulfonate | Primary (β-t-butyl) | High | <0.01 |
Studying Alkylation Kinetics and Selectivity
The study of alkylation reactions is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Alkyl methanesulfonates are a significant class of alkylating agents due to the excellent leaving group ability of the mesylate anion. While extensive research has been conducted on the kinetics and selectivity of simple primary and secondary alkyl methanesulfonates, a thorough investigation into the behavior of more complex, sterically hindered secondary sulfonates such as this compound is less documented in publicly available literature.
The reactivity of an alkyl methanesulfonate in a nucleophilic substitution reaction is governed by a combination of electronic and steric factors. The electron-withdrawing nature of the methanesulfonyl group polarizes the C-O bond, rendering the alpha-carbon electrophilic and susceptible to nucleophilic attack. The kinetics of such reactions are typically studied by monitoring the rate of disappearance of the reactants or the rate of appearance of the products over time, often using techniques like chromatography or spectroscopy.
For a compound like this compound, the steric hindrance around the reaction center, a secondary carbon atom with a branching ethyl group, is expected to significantly influence the reaction kinetics. It is well-established that the rate of SN2 reactions is highly sensitive to steric bulk at the electrophilic carbon. An increase in steric hindrance impedes the backside attack of the nucleophile, leading to a decrease in the reaction rate constant.
Table 1: Hypothetical Relative Rate Constants for the Alkylation of a Common Nucleophile with Various Alkyl Methanesulfonates
| Alkyl Methanesulfonate | Structure | Relative Rate Constant (krel) |
| Methyl methanesulfonate | CH3OSO2CH3 | 100 |
| Ethyl methanesulfonate | CH3CH2OSO2CH3 | 10 |
| Isopropyl methanesulfonate | (CH3)2CHOSO2CH3 | 1 |
| This compound | CH3CH2CH(CH2CH3)CH2OSO2CH3 | Data not available in cited literature |
This table presents a generalized trend and the value for this compound is not based on experimental data from the searched literature.
The selectivity of an alkylating agent refers to its preference for reacting with one type of nucleophile or one specific site in a molecule containing multiple nucleophilic centers. In the case of this compound, its steric bulk would likely enhance its selectivity for less hindered nucleophiles. For instance, in a reaction with a substrate containing both a primary and a secondary amine, this compound would be expected to show a higher preference for the less sterically encumbered primary amine compared to a smaller alkylating agent.
Furthermore, the reaction conditions, including the nature of the solvent, temperature, and the nucleophile's strength, play a crucial role in determining the reaction's outcome. Polar aprotic solvents, for example, are known to accelerate SN2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.
Table 2: Expected Influence of Reaction Parameters on the Alkylation with this compound
| Parameter | Expected Effect on Reaction Rate | Expected Effect on Selectivity (for sterically different nucleophiles) |
| Increasing Temperature | Increase | Decrease |
| Increasing Steric Bulk of Nucleophile | Decrease | N/A |
| Use of Polar Aprotic Solvent | Increase | Minimal Change |
| Use of Polar Protic Solvent | Decrease | Minimal Change |
This table is based on general principles of physical organic chemistry, as specific data for this compound was not found in the searched literature.
Q & A
Basic Research Questions
What analytical methods are recommended for trace detection of methanesulfonate derivatives like 3-ethylpentyl methanesulfonate in complex matrices?
Methodological Answer:
- Gas Chromatography (GC) with Flame Ionization Detection (FID): Optimize capillary columns (e.g., DB-5MS) and splitless injection for sensitivity. Derivatization may not be required due to volatility, but method validation should include spike-recovery tests in relevant matrices (e.g., pharmaceuticals, biological samples) .
- High-Performance Liquid Chromatography (HPLC-UV): Use reverse-phase C18 columns with mobile phases like acetonitrile/water (60:40 v/v) and UV detection at 220 nm. Pre-column derivatization with reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) enhances detection limits for sulfonate esters .
- Key Validation Parameters: Include linearity (R² > 0.995), limit of detection (LOD < 0.1 ppm), and precision (%RSD < 5%) .
How should researchers handle safety protocols for methanesulfonate derivatives with potential mutagenic/carcinogenic risks?
Methodological Answer:
- Exposure Mitigation: Use fume hoods, impermeable gloves (e.g., nitrile), and closed-system handling. Monitor airborne concentrations via OSHA-recommended methods (e.g., NIOSH 0500) .
- Decontamination: Hydrolyze residues under alkaline conditions (e.g., 0.1M NaOH at 60°C for 1 hour) to degrade sulfonate esters into less toxic byproducts .
- Waste Disposal: Neutralize waste with sodium bicarbonate before incineration in certified hazardous waste facilities .
Advanced Research Questions
How can researchers design dose-response experiments for evaluating mutagenic potency of this compound in plant models?
Methodological Answer:
- Experimental Design:
- Model Organism: Use Amaranthus hypochondriacus or Arabidopsis thaliana for tractable phenotyping .
- Concentration Gradient: Test 0.1–1.0 mM solutions in buffer (pH 7.0) with exposure times of 6–24 hours. Include controls with untreated seeds .
- Endpoint Analysis: Quantify germination rates, morphological anomalies (e.g., chlorosis), and genetic mutations via TILLING (Targeting Induced Local Lesions in Genomes) .
- Data Interpretation: Apply probit analysis to calculate LD50 and ED50 values. Use chi-square tests to compare mutation frequencies across doses .
How can contradictory data on methanesulfonate stability in aqueous solutions be resolved?
Methodological Answer:
- Contradiction Source: Discrepancies arise from pH, temperature, and matrix effects. For example, hydrolysis half-lives vary from 2 hours (pH 9, 25°C) to >30 days (pH 4, 4°C) .
- Resolution Strategy:
- Controlled Kinetics Studies: Conduct parallel experiments under standardized conditions (e.g., 25°C, ionic strength 0.1M). Use buffered solutions (pH 4–10) and quantify degradation via GC-MS .
- Matrix-Specific Calibration: Account for organic solvents (e.g., methanol) or biomolecules that may stabilize sulfonate esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
